(1H-Benzo[d]imidazol-2-yl)sulfanol
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Overview
Description
(1H-Benzo[d]imidazol-2-yl)sulfanol is a heterocyclic compound that features a benzimidazole ring fused with a sulfanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzo[d]imidazol-2-yl)sulfanol typically involves the reaction of o-phenylenediamine with sulfur-containing reagents under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and sulfur as a reagent . The reaction proceeds under mild conditions to form the desired benzimidazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1H-Benzo[d]imidazol-2-yl)sulfanol can undergo various chemical reactions, including:
Oxidation: The sulfanol group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
(1H-Benzo[d]imidazol-2-yl)sulfanol is used as a building block in organic synthesis.
Biology and Medicine
The compound has shown potential in medicinal chemistry due to its biological activity. It is being investigated for its antimicrobial, antiviral, and anticancer properties .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of (1H-Benzo[d]imidazol-2-yl)sulfanol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions is a key feature .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a similar structure but lacking the sulfanol group.
Thiabendazole: A benzimidazole derivative with antifungal properties.
Omeprazole: A benzimidazole-based drug used to treat acid reflux.
Uniqueness
(1H-Benzo[d]imidazol-2-yl)sulfanol is unique due to the presence of the sulfanol group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
72255-31-3 |
---|---|
Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-hydroxysulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C7H6N2OS/c10-11-7-8-5-3-1-2-4-6(5)9-7/h1-4,10H,(H,8,9) |
InChI Key |
QAMRQEMANWKFAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SO |
Origin of Product |
United States |
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